Arachidonyl alcohol
Description
Significance of Polyunsaturated Fatty Alcohols in Biological Systems
Polyunsaturated fatty alcohols are a class of lipid molecules that play crucial roles in various biological processes. These molecules, characterized by a long hydrocarbon chain with multiple double bonds and a terminal hydroxyl group, are involved in the structure and function of cell membranes. ontosight.ai They serve as precursors for the synthesis of other vital molecules, including wax esters and phospholipids. ontosight.ai Fatty alcohols and their metabolites are integral to cellular signaling and can influence inflammatory responses. Their diverse functions underscore their importance in maintaining cellular health and mediating complex biological pathways.
Overview of Arachidonyl Alcohol's Structural and Biological Relevance
This compound is a polyunsaturated fatty alcohol derived from the reduction of arachidonic acid. caymanchem.commedkoo.com Its structure consists of a 20-carbon chain with four cis-double bonds. This unique structure allows it to participate in a variety of biological reactions. It is a key substrate in the synthesis of various ether lipids, which are important components of cell membranes and have been associated with several beneficial biological functions. caymanchem.commedchemexpress.com The study of this compound is critical for understanding lipid metabolism and its role in cellular signaling and disease. chem960.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCZSBDKXGAGM-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447409 | |
| Record name | Arachidonyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13487-46-2 | |
| Record name | Arachidonyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13487-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Arachidonyl alcohol is a long-chain primary fatty alcohol with the molecular formula C20H34O. caymanchem.commedchemexpress.com It is a neat oil at room temperature and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). caymanchem.com Its physical and chemical properties are pivotal to its biological function and its application in research.
Table 1: of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H34O caymanchem.commedchemexpress.com |
| Molecular Weight | 290.48 g/mol medchemexpress.com |
| Physical State | Neat Oil caymanchem.com |
| Solubility | Soluble in DMF, DMSO, and Ethanol caymanchem.com |
| CAS Number | 13487-46-2 medchemexpress.com |
| Synonyms | (all-Z)-5,8,11,14-Eicosatetraen-1-ol, FOH 20:4 caymanchem.com |
Molecular Mechanisms and Signaling Cascades Involving Arachidonyl Alcohol and Its Derivatives
Interactions with Cellular Membranes and Fluidity Modulation
The physical properties of arachidonyl alcohol, particularly its neutral, lipophilic nature, dictate its interactions with the lipid bilayer of cellular membranes. Unlike arachidonic acid, which is an anion at physiological pH, this compound is an uncharged molecule. ahajournals.org This lack of a charged head group alters how it integrates into and influences the membrane environment.
Studies comparing the effects of arachidonic acid and this compound on membrane-associated functions have revealed significant differences. For instance, in studies on ion channels in rat pulmonary arterial myocytes, this compound was found to be less effective than arachidonic acid at inhibiting the delayed rectifier potassium current (IK). ahajournals.org This suggests that the charged carboxyl group of arachidonic acid is important for its full modulatory effect on this particular channel, an effect that may require passage across the cell membrane. ahajournals.org The structural integrity of the head group is critical; even minimal modifications, such as the reduction of the terminal carboxyl group to an alcohol, can abolish certain biological activities. pnas.org For example, arachidonic acid stimulates hexose (B10828440) transport in human polymorphonuclear leukocytes, but this compound has no such stimulatory effect. pnas.org
The incorporation of fatty acids and their derivatives into the cell membrane affects its fluidity, a critical parameter for cellular function. nih.govresearchgate.net The four cis double bonds in the arachidonyl chain impart flexibility that can increase membrane fluidity. nih.gov While arachidonic acid's role in controlling membrane fluidity is well-documented, the specific impact of this compound is less characterized but is understood to contribute to the physicochemical properties of the membrane. nih.govtandfonline.com Chronic alcohol exposure, for instance, has been shown to alter the lipid composition of synaptic membranes, leading to changes in fluidity. researchgate.net The presence of different alcohols and lipid molecules, including fatty alcohols, can shift lipid composition and modulate membrane fluidity, which is a key response of microorganisms and other cells to environmental stress. researchgate.netnih.gov
Table 1: Comparison of Arachidonic Acid and this compound
| Feature | Arachidonic Acid | This compound | Key Implication |
|---|---|---|---|
| Functional Group | Carboxylic Acid (-COOH) | Hydroxyl Group (-OH) | Influences charge, solubility, and enzyme interaction. ahajournals.org |
| Charge at Phys. pH | Negative (Anion) | Neutral | Affects interaction with membrane surfaces and ion channels. ahajournals.org |
| Ion Channel Modulation | Potent modulator of various ion channels. ahajournals.orgnih.gov | Less effective modulator of certain K+ channels. ahajournals.org | The carboxyl group is crucial for specific channel interactions. ahajournals.orgnih.gov |
| Hexose Transport | Stimulatory | No stimulatory effect. pnas.org | Demonstrates high structural specificity for biological activity. pnas.org |
| Enzyme Substrate | Key substrate for COX, LOX, and CYP pathways. researchgate.netacs.orgpoliklinika-harni.hr | Not a typical substrate for COX/LOX; potential CYP substrate. pnas.orgresearchgate.net | The carboxyl group is essential for COX/LOX binding. acs.org |
Modulation of Lipid-Metabolizing Enzymes
The metabolic fate of arachidonic acid is primarily governed by three major enzyme pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). ahajournals.org The suitability of this compound as a substrate or modulator for these enzymes is fundamentally dictated by its structure.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins (B1171923). acs.org A critical step in this process is the binding of the arachidonic acid's carboxyl group to a key arginine residue in the active site of the COX enzyme. acs.org This ionic interaction is essential for orienting the substrate correctly for the subsequent oxygenation reactions. acs.org
This compound lacks this essential carboxyl group. Consequently, it cannot form this critical ionic bond and is not considered a substrate for the COX pathway to produce classic prostanoids. Research has shown that minimal structural changes to arachidonic acid, including the reduction of its carboxyl group to an alcohol, completely abolish its activity in certain biological systems that are dependent on the COX pathway. pnas.org
Similar to the COX pathway, the lipoxygenase (LOX) enzymes, such as 5-LOX and 12-LOX, also require the substrate's carboxylate group to anchor it within the active site for catalysis. wikipedia.orgnih.gov These enzymes convert arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs), which are precursors to leukotrienes and lipoxins. acs.orgwikipedia.org The absence of the carboxylate in this compound prevents it from serving as a typical substrate for LOX enzymes. This structural limitation means that this compound does not directly contribute to the production of leukotrienes or other classical LOX-derived signaling molecules.
The cytochrome P450 (CYP) monooxygenases represent a more versatile family of enzymes capable of metabolizing a wide range of substrates, including fatty acids and alcohols. nih.govnih.govtufts.edu Unlike COX and LOX, the binding specificity of CYP enzymes is not strictly dependent on a carboxylate group. researchgate.net CYP enzymes are known to metabolize arachidonic acid to form epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov
Given that CYP enzymes, particularly isoforms like CYP2E1, are involved in alcohol metabolism, it is plausible that they can also metabolize long-chain fatty alcohols like this compound. nih.govtufts.edu Furthermore, CYP enzymes have been shown to oxidize the endocannabinoid anandamide (B1667382), which also lacks a free carboxylic acid group. researchgate.net This suggests that the CYP pathway could potentially metabolize this compound, for example, through hydroxylation along its acyl chain, leading to the formation of novel metabolites with yet-to-be-determined biological activities.
Lipoxygenase (LOX) Pathway Interactions
Endocannabinoid System (ECS) Signaling
The endocannabinoid system (ECS) is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes. nih.govplos.org The primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are derivatives of arachidonic acid. frontierspartnerships.orgoup.com
While most endocannabinoids are derived from arachidonic acid, this compound serves as a direct precursor to at least one putative endocannabinoid, 2-arachidonyl glyceryl ether, also known as noladin ether. wikipedia.org Noladin ether was isolated from porcine brain and identified as an ether formed from glycerol (B35011) and the alcohol analog of arachidonic acid—this compound. wikipedia.org It binds to the CB1 receptor and has been shown to induce physiological effects such as sedation and hypothermia in mice, identifying it as an endogenous agonist of the cannabinoid system. wikipedia.org
Furthermore, this compound is a valuable starting material in the synthetic chemistry of endocannabinoid analogues. nih.govacs.org Researchers have used commercially available this compound to synthesize various analogues of anandamide by replacing the easily hydrolyzed amide bond with more stable ether or carbamate (B1207046) linkages. nih.govacs.org This highlights the utility of the this compound structure as a backbone for developing novel cannabinoid receptor modulators. The synthesis of 2-arachidonoylglycerol (2-AG) itself, while often starting from arachidonic acid, can also be achieved through pathways where the arachidonyl moiety is attached to a glycerol backbone, a structure chemically related to this compound. jst.go.jpmdpi.com
Table 2: Key Endocannabinoids and Their Precursors
| Endocannabinoid | Chemical Class | Precursor Molecule | Linkage to Backbone |
|---|---|---|---|
| Anandamide (AEA) | N-Acylethanolamine | Arachidonic Acid | Amide Bond frontierspartnerships.org |
| 2-Arachidonoylglycerol (2-AG) | Monoacylglycerol | Arachidonic Acid | Ester Bond frontierspartnerships.org |
| Noladin Ether (2-AGE) | Glyceryl Ether | This compound | Ether Bond wikipedia.org |
Table 3: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| This compound | 5312499 |
| Arachidonic acid | 444899 |
| Anandamide (AEA) | 5281969 |
| 2-Arachidonoylglycerol (2-AG) | 5282283 |
| Prostaglandin E2 | 5280360 |
| Prostaglandin D2 | 5280579 |
| Leukotriene A4 | 5280786 |
| Leukotriene B4 | 5280780 |
| 2-Arachidonyl glyceryl ether (Noladin ether) | 6483057 |
| Ethanolamine (B43304) | 700 |
| Glycerol | 753 |
| Cholesterol | 5997 |
| Indomethacin | 3715 |
Formation of Anandamide (N-Arachidonoyl Ethanolamide, AEA)
Cannabinoid Receptor (CB1 and CB2) Ligand Activity of Derivatives
The biological effects of this compound derivatives are primarily mediated through their interaction with cannabinoid receptors, CB1 and CB2.
2-Arachidonoylglycerol (2-AG) is considered a full agonist at both CB1 and CB2 receptors. wikipedia.orgnih.govnih.gov It is the primary endogenous ligand for the CB2 receptor. wikipedia.org 2-AG's high levels in the central nervous system and its potent agonistic activity suggest it is a key player in cannabinoid neuromodulatory effects. wikipedia.orgresearchgate.net
Anandamide (AEA) acts as a partial agonist at both CB1 and CB2 receptors. windows.net While it binds to both receptors, it generally shows a slightly higher affinity for the CB1 receptor. windows.netacs.org In some systems, particularly at the CB2 receptor, anandamide can act as a weak partial agonist and can even antagonize the effects of full agonists like 2-AG. nih.gov
Noladin Ether (2-Arachidonyl Glyceryl Ether) is an agonist for the CB1 receptor with a reported Ki value of 21.2 nM. researchgate.netmedchemexpress.com It exhibits high selectivity for the CB1 receptor, binding only weakly to the CB2 receptor (Ki > 3 μM). researchgate.nettocris.com It is also an agonist for the orphan receptor GPR55. tocris.com
| Derivative | CB1 Receptor Activity | CB2 Receptor Activity |
| 2-Arachidonoylglycerol (2-AG) | Full Agonist wikipedia.orgresearchgate.net | Full Agonist nih.govnih.gov |
| Anandamide (AEA) | Partial Agonist windows.net | Partial Agonist |
| Noladin Ether | Agonist researchgate.net | Weak Ligand researchgate.nettocris.com |
Regulation of Endocannabinoid Tone
The concentration and activity of endocannabinoids are tightly controlled by specific enzymes that are responsible for their degradation. This regulation is critical for maintaining appropriate endocannabinoid signaling.
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide. wikipedia.orgnih.govelifesciences.orgbiorxiv.org It is an integral membrane enzyme that hydrolyzes anandamide into arachidonic acid and ethanolamine, thereby terminating its signaling activity. wikipedia.orgnih.gov FAAH can also hydrolyze other fatty acid amides. nih.gov While FAAH's primary substrate is anandamide, it can also degrade 2-AG, although to a lesser extent. researchgate.netjscimedcentral.com Inhibiting FAAH leads to increased levels of anandamide, which has prompted the development of FAAH inhibitors as potential therapeutic agents. wikipedia.orgnih.gov
Monoacylglycerol lipase (B570770) (MAGL) is the main enzyme responsible for the breakdown of 2-AG. jscimedcentral.compatsnap.comnih.gov This serine hydrolase hydrolyzes 2-AG into arachidonic acid and glycerol. patsnap.com In the brain, MAGL is responsible for approximately 85% of 2-AG degradation. researchgate.net By controlling the levels of 2-AG, MAGL plays a crucial role in regulating endocannabinoid signaling at the synapse. arvojournals.orgnih.gov Inhibition of MAGL leads to an accumulation of 2-AG, which can enhance cannabinoid receptor activation. patsnap.comnih.gov Other enzymes, such as α/β hydrolase domain 6 (ABHD6) and ABHD12, also contribute to 2-AG hydrolysis. researchgate.netarvojournals.orgresearchgate.net
Role of Fatty Acid Amide Hydrolase (FAAH)
Other Signaling Lipid Derivations
Biosynthesis of N-Arachidonoyl Glycine (B1666218) (NAGly)
N-Arachidonoyl Glycine (NAGly), a significant signaling lipid, is synthesized in the body through two primary and distinct biosynthetic pathways. researchgate.netresearchgate.netnih.govnih.gov These pathways involve either the modification of an existing endocannabinoid or the direct assembly from its constituent molecules.
One major pathway for NAGly formation is through the oxidative metabolism of N-arachidonoyl ethanolamine, more commonly known as anandamide (AEA). researchgate.netnih.govnih.govnih.gov This process involves the enzymatic conversion of the ethanolamine group of anandamide. nih.govnih.gov
Research using deuterium-labeled anandamide (D4AEA) has demonstrated that the ethanolamine moiety is oxidized to form NAGly. researchgate.netnih.gov This transformation is catalyzed by an alcohol dehydrogenase, which oxidizes the primary alcohol of anandamide to an aldehyde intermediate, N-arachidonoyl glycinal. nih.govmdpi.com Subsequently, an aldehyde dehydrogenase is thought to catalyze the final conversion of this intermediate to NAGly. nih.gov This oxidative pathway has been observed in various cell types, including RAW 264.7 macrophage-like cells and C6 glioma cells. researchgate.netnih.gov
Interestingly, studies have shown that this oxidative process can be a significant source of NAGly. researchgate.netnih.gov The enzymes involved, particularly alcohol dehydrogenase 7 (ADH7), have been identified as capable of catalyzing the in vitro oxidation of anandamide to N-arachidonoyl glycinal, a direct precursor to NAGly. mdpi.com
The second established pathway for NAGly biosynthesis is the direct enzymatic conjugation of arachidonic acid (AA) with the amino acid glycine. researchgate.netresearchgate.netnih.govnih.gov This pathway represents a more direct assembly of NAGly from its fundamental components.
Evidence for this pathway comes from experiments where brain membranes were incubated with labeled arachidonic acid and glycine, resulting in the formation of labeled NAGly. nih.gov Further studies have implicated cytochrome c in catalyzing the synthesis of NAGly from arachidonoyl-CoA and glycine. nih.govmdpi.com
A crucial enzyme in the broader endocannabinoid system, fatty acid amide hydrolase (FAAH), also plays a role in this conjugation pathway, albeit indirectly. researchgate.netnih.gov FAAH is the primary enzyme responsible for the hydrolysis of anandamide, breaking it down into arachidonic acid and ethanolamine. researchgate.netnih.gov The arachidonic acid released during this process can then be utilized in the conjugation reaction with glycine to produce NAGly. researchgate.netnih.gov This FAAH-dependent production of NAGly has been observed in C6 glioma cells. researchgate.netnih.gov The inhibition of FAAH using the inhibitor URB 597 was found to block the production of NAGly from an anandamide precursor, further supporting the role of FAAH in supplying the arachidonic acid for this pathway. researchgate.netnih.gov
Oxidative Metabolism of Anandamide
Impact on Ion Channels and Neurotransmitter Release
This compound and its derivatives exert significant modulatory effects on various ion channels, thereby influencing neuronal excitability and the release of neurotransmitters. These lipid molecules can interact directly with channel proteins or influence their function through the surrounding membrane environment.
Effects on Voltage-Dependent Calcium Channels
Voltage-dependent calcium channels (VDCCs) are critical for a multitude of cellular functions, including neurotransmitter release. scielo.br Anandamide and its derivative, N-arachidonoyl glycine (NAGly), have been shown to be potent inhibitors of CaV3 (T-type) calcium channels. core.ac.uk
Research on rat sympathetic ganglion neurons revealed that N-arachidonoyl L-serine (ARA-S), another lipoamino acid, causes a rapid and reversible increase in N-type Ca2+ current. nih.govphysiology.org This effect was voltage-dependent and resulted from a leftward shift in the activation curve of the channel. nih.govphysiology.org Similarly, N-arachidonoyl glycine was also found to enhance N-type calcium channel currents. physiology.org These findings suggest a direct interaction with the CaV2.2 channel or a modification of the plasma membrane's surface potential. physiology.org
The inhibitory actions of these arachidonyl derivatives on VDCCs are not always mediated by cannabinoid receptors. For instance, anandamide can inhibit L-type calcium channels independently of CB1 receptor activation. researchgate.netnih.gov This direct inhibition of calcium channels can have secondary effects on intracellular calcium homeostasis. researchgate.net The table below summarizes the observed effects of some arachidonyl derivatives on different types of voltage-dependent calcium channels.
| Compound | Channel Type | Effect | Reference |
| N-Arachidonoyl Glycine (NAGly) | CaV3 (T-type) | Potent Inhibition | core.ac.uk |
| N-Arachidonoyl Glycine (NAGly) | N-type | Enhancement of Current | physiology.org |
| N-Arachidonoyl L-serine (ARA-S) | N-type | Augmentation of Current | nih.govphysiology.org |
| Anandamide (AEA) | L-type | Inhibition | researchgate.netnih.gov |
| Anandamide (AEA) | N-type | Inhibition | nih.gov |
| N-arachidonoyl serotonin (B10506) (NA-5HT) | CaV3 (T-type) | Inhibition | mq.edu.au |
Modulation of G Protein-Coupled Inwardly-Rectifying K+ (GIRK) Channels
G protein-coupled inwardly-rectifying potassium (GIRK) channels are key regulators of neuronal excitability, and their activity is modulated by various signaling molecules, including lipids. nih.govfrontiersin.orgfrontiersin.org
Unsaturated free fatty acids, such as arachidonic acid, have been shown to reversibly inhibit the ATP-dependent gating of native KACh channels (a type of GIRK channel) in atrial cells and hippocampal neurons. rupress.org Alcohol derivatives of arachidonic acid also demonstrated an ability to inhibit KACh channel activity, although at higher concentrations, suggesting that the free carboxyl group is not essential for this inhibitory action. rupress.org
Endocannabinoids like anandamide and 2-arachidonylglycerol (2-AG) can activate GIRK channels through the CB1 receptor. nih.gov However, some research indicates that N-arachidonoyl glycine (NAGly) does not appear to modulate GIRK channels through GPR18 signaling. researchgate.net The interaction of lipids with GIRK channels is complex and can be influenced by other factors like the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for channel activation by G proteins, alcohol, and cholesterol. nih.govfrontiersin.orgmdpi.com
The table below details the observed effects of arachidonyl derivatives on GIRK channels.
| Compound/Derivative | Channel Type | Effect | Reference |
| Arachidonic Acid | KACh (GIRK) | Inhibition of ATP-dependent gating | rupress.org |
| This compound | KACh (GIRK) | Inhibition (at high concentrations) | rupress.org |
| Anandamide (AEA) | GIRK1/4 | Activation (via CB1 receptor) | nih.gov |
| 2-Arachidonylglycerol (2-AG) | GIRK1/4 | Activation (via CB1 receptor) | nih.gov |
| N-Arachidonoyl Glycine (NAGly) | GIRK | No modulation via GPR18 | researchgate.net |
Physiological and Pathophysiological Roles of Arachidonyl Alcohol and Its Bioactive Metabolites
Role in Inflammatory Processes
The inflammatory response is a complex biological process essential for host defense and tissue homeostasis. While arachidonic acid is a well-established central player in inflammation, serving as the precursor for pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes, the direct role of arachidonyl alcohol is less clear. mdpi.commdpi.com Its significance in inflammation is primarily attributed to its conversion into bioactive metabolites that can modulate inflammatory pathways.
Modulation of Inflammatory Responses
The bioactive metabolites of this compound, particularly the endocannabinoid 2-AG, have demonstrated significant modulatory effects on inflammation. 2-AG is an endogenous agonist for the cannabinoid receptors CB1 and CB2. wikipedia.org The CB2 receptor is prominently expressed on immune cells, and its activation generally leads to anti-inflammatory effects. oup.com
Research has shown that endocannabinoids can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines. mdpi.com For instance, N-arachidonoyl-L-serine (ARA-S), another derivative, has been shown to protect endothelial cells by inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. frontiersin.org Furthermore, some N-acylethanolamines, which are structurally related to ARA-S, exhibit anti-inflammatory properties by reducing the synthesis of pro-inflammatory mediators. frontierspartnerships.org
Cardiovascular System Implications
The cardiovascular system is another critical area where the metabolites of this compound exert significant influence. These effects range from regulating the tone of blood vessels to preventing the formation of blood clots.
Endothelial Function and Blood Flow Regulation
The endothelium, the inner lining of blood vessels, plays a crucial role in regulating cardiovascular homeostasis. Bioactive metabolites of this compound have been shown to be important modulators of endothelial function.
N-arachidonoyl-L-serine (ARA-S) has been identified as a potent vasodilator. nih.gov It induces the relaxation of isolated rat mesenteric arteries and the abdominal aorta in an endothelium-dependent manner. nih.govcaymanchem.com This vasodilatory effect is thought to be mediated, at least in part, by a novel G-protein coupled receptor in the endothelium. nih.gov ARA-S has also been shown to stimulate the proliferation and migration of endothelial cells, suggesting a role in angiogenesis, the formation of new blood vessels. nih.gov
2-arachidonoyl glycerol (B35011) (2-AG) also plays a role in vasomodulation. It can counteract the vasoconstriction induced by endothelin-1, a potent vasoconstrictor, in human brain capillary endothelial cells. wjgnet.com This suggests that 2-AG may contribute to the fine-tuning of vascular tone and the regulation of cerebral blood flow. caymanchem.comwjgnet.com
Prevention of Thrombus Formation
Thrombus formation, or blood clotting, is a vital process for preventing blood loss after injury, but its dysregulation can lead to cardiovascular events like heart attack and stroke. While some metabolites of arachidonic acid, such as thromboxane (B8750289) A2, are potent inducers of platelet aggregation, there is evidence to suggest that moderate alcohol consumption, which can influence lipid metabolism, may have a blood-thinning effect. frontierspartnerships.orgnih.govnih.gov However, high levels of alcohol consumption are associated with an increased risk of thrombosis. nih.gov The specific role of this compound and its direct metabolites in this complex process is an area that requires further investigation.
Neurobiological Functions
The brain is particularly enriched with lipids, and derivatives of arachidonic acid, including the metabolites of this compound, play crucial roles in neuronal function and signaling.
Neuronal Function and Synaptic Plasticity
The endocannabinoid system, with 2-AG as a primary ligand, is a key modulator of synaptic transmission and plasticity, the cellular basis of learning and memory. guidetopharmacology.orgcaymanchem.com 2-AG is present at high levels in the central nervous system and acts as a retrograde messenger, being released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby modulating neurotransmitter release. wikipedia.orgwjgnet.com
Chronic alcohol exposure has been shown to alter the levels of endocannabinoids like 2-AG in the brain, which can, in turn, affect synaptic plasticity. wjgnet.comguidetopharmacology.org For example, increased levels of 2-AG have been observed following chronic ethanol (B145695) exposure, which may contribute to the alterations in long-term depression (LTD), a form of synaptic plasticity, seen in alcohol use disorder. guidetopharmacology.org
N-arachidonoyl-L-serine (ARA-S) has also been shown to have neuroprotective properties. researchgate.net Studies have indicated that it can augment the current through certain types of potassium channels in neurons, which could influence neuronal excitability. guidetopharmacology.org Furthermore, exogenous administration of ARA-S has been shown to improve functional outcomes and reduce lesion volume after traumatic brain injury in animal models. researchgate.net
Memory and Cognitive Processes
The endocannabinoid system, which includes arachidonyl ethanolamide (anandamide or AEA) and 2-arachidonyl glycerol (2-AG), plays a significant role in cognitive functions. scielo.br Chronic ethanol consumption has been shown to increase the levels of fatty acid esters in the brain, which are precursors for AEA. scielo.br Ethanol can also inhibit the degradation of AEA, leading to its accumulation. scielo.br Furthermore, chronic exposure to ethanol has been demonstrated to elevate the levels of 2-AG. scielo.br
The CB1 receptor, a key component of the endocannabinoid system, is widely distributed in brain regions critical for cognition, such as the hippocampus and cerebral cortex. scielo.br The high concentration of CB1 receptors in these areas may explain the cognitive deficits and recent amnesia associated with alcohol consumption. scielo.br Excessive alcohol intake can suppress the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for memory formation in the hippocampus. scielo.br This suppression, regulated by GABA, can prevent the activation of memory circuits. scielo.br
Studies in animal models have shown that intermittent alcohol exposure during adolescence can lead to cognitive deficits in adulthood, specifically affecting recognition memory. frontiersin.org These cognitive impairments are associated with alterations in the endocannabinoid system within different brain regions. frontiersin.org For instance, in the medial-prefrontal cortex, a region vital for executive function, alcohol-exposed rats showed increased mRNA expression of enzymes responsible for synthesizing endocannabinoids. frontiersin.org Conversely, a downregulation of cannabinoid receptors has been observed in other brain regions of alcohol-exposed animals, which may contribute to the adverse effects of alcohol on synaptic plasticity and, consequently, learning and memory. frontiersin.org
Furthermore, research indicates that heavy alcohol consumption is associated with cognitive impairment and a higher risk for dementia. practicalneurology.com These impairments can affect working memory, mental flexibility, attention, decision-making, and planning. practicalneurology.com
Hepatic and Renal System Interactions
Liver Disease Progression and Metabolic Alterations
This compound and its metabolites are deeply involved in the progression of liver diseases, particularly alcohol-associated liver disease (ALD). nih.govaasld.org Chronic alcohol consumption leads to hepatic steatosis (fatty liver), which can advance to more severe conditions like steatohepatitis, fibrosis, and cirrhosis. nih.govaasld.orgnih.gov
The endocannabinoid system is a critical factor in the development of alcohol-related steatosis. nih.gov Two major endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (2-AG), are produced in the liver. nih.govnih.gov Chronic alcohol intake disrupts lipid metabolism, leading to an imbalance in fatty acid composition. mdpi.com This includes an upregulation of fatty acid uptake and a downregulation of lipid transporters, causing lipid accumulation. mdpi.com
The metabolism of ethanol in the liver, primarily through alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), generates toxic metabolites like acetaldehyde (B116499) and reactive oxygen species (ROS). nih.govnih.gov The induction of cytochrome P450 2E1 (CYP2E1) by chronic alcohol consumption is a significant source of ROS, which contributes to oxidative stress, lipid peroxidation, and liver cell damage. nih.govnih.govfrontiersin.org
Endocannabinoids and their receptors (CB1 and CB2) play opposing roles in ALD progression. nih.gov Activation of CB1 receptors, which are expressed on hepatocytes, exacerbates steatosis, inflammation, and fibrosis. nih.gov This occurs through the promotion of de novo lipogenesis, reduction of fatty acid oxidation, and activation of hepatic stellate cells (HSCs). nih.govpnas.org In contrast, CB2 receptor activation, primarily on Kupffer cells (the resident macrophages of the liver), has anti-inflammatory and anti-fibrotic effects. nih.gov
Genetic factors also influence the progression of liver disease. Variations in the gene for membrane-bound O-acyltransferase domain-containing 7 (MBOAT7), an enzyme that uses arachidonoyl-CoA as a substrate, are associated with an increased risk of developing ALD and non-alcoholic fatty liver disease (NAFLD). researchgate.netxiahepublishing.com Reduced MBOAT7 expression leads to altered phosphatidylinositol metabolism and favors hepatic fat accumulation. xiahepublishing.com
| Research Finding | Organ System | Disease Context | Key Molecules Involved | Outcome | Reference |
| Chronic alcohol consumption increases brain levels of AEA and 2-AG. | Nervous System | Alcohol-related cognitive dysfunction | Anandamide (AEA), 2-Arachidonyl glycerol (2-AG), CB1 receptor, ERKs | Cognitive deficits, amnesia. | scielo.br |
| Intermittent adolescent alcohol exposure leads to adult cognitive deficits. | Nervous System | Alcohol-related cognitive dysfunction | Endocannabinoid system components | Impaired recognition memory. | frontiersin.org |
| CB1 receptor activation exacerbates liver disease. | Hepatic System | Alcohol-Associated Liver Disease (ALD) | Anandamide (AEA), 2-Arachidonyl glycerol (2-AG), CB1 receptor | Increased steatosis, inflammation, fibrosis. | nih.gov |
| CB2 receptor activation is protective in the liver. | Hepatic System | Alcohol-Associated Liver Disease (ALD) | CB2 receptor | Reduced inflammation and fibrosis. | nih.gov |
| Reduced MBOAT7 expression promotes fatty liver. | Hepatic System | ALD and NAFLD | MBOAT7, Arachidonoyl-CoA | Increased hepatic fat accumulation. | researchgate.netxiahepublishing.com |
| Arachidonic acid metabolites are involved in kidney disease pathogenesis. | Renal System | Chronic Kidney Disease (CKD), Renal Fibrosis | Arachidonic acid, COX, LOX, CYP450 | Inflammation, oxidative stress, fibrosis. | nih.gov |
| Endocannabinoids promote fibrosis in the kidney. | Renal System | Renal Fibrosis | Anandamide (AEA), 2-Arachidonyl glycerol (2-AG), CB1 receptor | Increased fibrosis. | medrxiv.orgresearchgate.net |
Kidney Disease Pathogenesis
Arachidonic acid (AA) and its metabolites play significant roles in both the normal physiological function of the kidney and the pathogenesis of kidney diseases. nih.gov AA is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a variety of bioactive eicosanoids. nih.gov These molecules are implicated in inflammatory processes and oxidative stress, which are key drivers in the progression of kidney diseases like acute kidney injury (AKI) and diabetic nephropathy. nih.gov
The endocannabinoid system is also involved in the pathology of kidney disease. medrxiv.orgnih.gov Endocannabinoids, particularly through the CB1 receptor, have been shown to promote fibrosis in the kidneys. medrxiv.orgresearchgate.net In models of renal fibrosis, the levels of endocannabinoids such as AEA and 2-AG are increased. nih.gov The CB1 receptor is upregulated in myofibroblasts, the primary cells responsible for fibrosis, and blocking this receptor can reduce the fibrotic response. nih.gov
In the context of diabetic kidney disease, the most common cause of chronic kidney disease (CKD), high glucose levels and oxidative stress contribute to progressive renal damage. mdpi.com Ferroptosis, a form of iron-dependent cell death involving the peroxidation of lipids like arachidonic acid, has been identified as a contributor to renal fibrosis. mdpi.comnih.gov Key enzymes in this process, such as Acyl-CoA synthetase long-chain family member 4 (ACSL4), which converts AA to arachidonoyl-CoA, are implicated in the ferroptotic pathway in tubular epithelial cells. nih.gov
Furthermore, AA can directly influence processes that lead to renal damage. In vitro studies have shown that AA can upregulate the expression of pro-fibrotic molecules like transforming growth factor-beta (TGF-β), fibronectin, and collagen. mdpi.com Metabolites of AA, such as 20-hydroxyeicosatetraenoic acid (20-HETE), can injure podocytes, the specialized cells of the glomerulus, by altering calcium signaling. mdpi.com
Cellular Proliferation, Differentiation, and Apoptosis Regulation
This compound and its derivatives are potent regulators of fundamental cellular processes, including proliferation, differentiation, and apoptosis. The intracellular level of unesterified arachidonic acid can act as a second messenger that signals for apoptosis, or programmed cell death. pnas.org This process involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. pnas.org
Conversely, enzymes that metabolize arachidonic acid, such as cyclooxygenase-2 (COX-2) and fatty acid acyl-CoA ligase 4 (FACL4), can promote cell survival by reducing the cellular levels of unesterified arachidonic acid. pnas.org Overexpression of these enzymes is often observed in cancerous tissues, suggesting a role in tumorigenesis by allowing cells to evade apoptosis. pnas.org
The endocannabinoid anandamide (AEA) has also been shown to induce apoptosis in various cell types. nih.gov This effect can be mediated by its metabolic products, the J-series prostaglandins, which are generated through the action of COX-2. nih.gov The pro-apoptotic activity of AEA is dependent on the generation of oxidative stress. nih.gov Furthermore, inhibiting the enzyme that degrades AEA, fatty acid amide hydrolase (FAAH), enhances its apoptotic effects. nih.gov
In the context of cell proliferation, arachidonoyl-phosphatidylcholine (20:4-PC) has been found to have anti-proliferative effects. nih.gov Its levels oscillate during the cell cycle, and it can inhibit the Akt signaling pathway, a key regulator of cell growth and survival. nih.gov By preventing the membrane translocation of Akt, 20:4-PC can delay cell cycle progression. nih.gov
The endocannabinoid system also influences cell proliferation and differentiation in the context of tissue regeneration. In the regenerating liver, there is a hyperactivation of anandamide synthesis, which, acting through CB1 receptors, promotes hepatocyte proliferation. pnas.org Similarly, in the brain, endocannabinoids can influence neurogenesis, the process of generating new neurons. mdpi.comresearchgate.net
Cancer Biology and Tumorigenesis
The signaling pathways that control cell growth and differentiation are frequently altered in cancer. Arachidonic acid and its metabolic pathways are increasingly recognized for their significant roles in cancer biology and the development of tumors.
In some contexts, arachidonic acid has demonstrated anti-tumor effects. Studies on lung cancer and breast cancer cells have shown that arachidonic acid can suppress cell viability, promote apoptosis, and inhibit colony formation. nih.govnih.gov The proposed mechanism in lung cancer involves the modulation of the ERK/PPARγ signaling pathway and the inhibition of lipid metabolism. nih.gov In breast cancer cells, arachidonic acid induces apoptosis through the depolarization of the mitochondrial membrane and the activation of caspases-3, -8, and -9. nih.gov
However, the role of arachidonic acid in cancer is complex and can be pro-tumorigenic as well. PIK3CA mutant tumor cells, for example, can release arachidonic acid via exosomes, which can then trigger the malignant transformation of surrounding normal intestinal epithelial cells. nih.gov This process involves arachidonic acid-induced chromatin remodeling, specifically an increase in H3K4 trimethylation, which alters gene expression. nih.gov
The endocannabinoid anandamide (AEA) has also been implicated in cancer cell death. AEA can induce apoptosis in various cancer cell lines, including uterine cervix cancer cells. mdpi.com This effect can be mediated by COX-2-dependent pathways, leading to the production of pro-apoptotic prostaglandins. nih.gov Furthermore, inhibiting the degradation of AEA with a FAAH inhibitor can enhance its apoptosis-promoting effects in cancer cells. frontiersin.org
Therapeutic and Pharmacological Applications of Arachidonyl Alcohol Derivatives
Strategies Targeting Inflammatory Conditions
Derivatives of arachidonic acid are well-known mediators of inflammation. The metabolism of arachidonic acid through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways produces eicosanoids, which are key players in the inflammatory response. researchgate.netnih.gov While some of these metabolites, like certain prostaglandins (B1171923) and leukotrienes, are pro-inflammatory, others, such as lipoxin A4, have pro-resolving properties, actively helping to terminate the inflammatory process. nih.gov This dual role highlights the complexity of arachidonic acid metabolism in inflammation.
The endocannabinoid system, which includes arachidonic acid derivatives like anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG), also plays a crucial role in modulating inflammation. mdpi.com Activation of cannabinoid receptors, particularly CB2 receptors which are predominantly found on immune cells, can suppress the release of pro-inflammatory cytokines and reduce inflammatory responses. mdpi.comscielo.org.mx This has led to research into cannabinoid receptor agonists as potential anti-inflammatory agents. mdpi.com
Furthermore, some arachidonic acid derivatives can influence immune cell function directly. For instance, they can modulate the activity of T cells, macrophages, and other immune cells involved in inflammatory processes. researchgate.net The therapeutic strategy, therefore, involves not just the inhibition of pro-inflammatory pathways but also the promotion of pro-resolving mechanisms and the modulation of immune responses through the endocannabinoid system.
Neuroprotective and Neurological Disorder Interventions
Arachidonic acid and its derivatives are integral components of neuronal cell membranes and are involved in crucial brain functions, including signal transduction and gene expression. mdpi.com Their roles in neuroprotection and their potential as interventions for neurological disorders are areas of active investigation.
Alzheimer's Disease and Cognitive Decline
The endocannabinoid system is implicated in the pathophysiology of Alzheimer's disease (AD). nih.gov Studies have shown that the components of this system, including cannabinoid receptors and endocannabinoids, are altered during the progression of AD. nih.gov Activation of CB1 and CB2 receptors has been shown to have beneficial effects in experimental models of AD by reducing the harmful effects of beta-amyloid peptide and tau phosphorylation, as well as by promoting the brain's own repair mechanisms. frontiersin.org
Several arachidonyl alcohol derivatives have been investigated for their neuroprotective effects in the context of AD. For example, the CB1 receptor agonist arachidonyl-2'-chloroethylamide (ACEA) demonstrated significant cognitive improvement in a mouse model of AD. nih.govresearchgate.net Endocannabinoids like anandamide and 2-AG have been shown to increase the viability of neurons exposed to toxic beta-amyloid species. frontiersin.org Some studies also suggest that diets enriched with arachidonic acid might prevent cognitive dysfunction by reducing the formation of insoluble beta-amyloid plaques, though other studies have reported conflicting results. mdpi.com
The neuroprotective effects of these derivatives are often linked to the modulation of neuroinflammation, a key component of AD pathology. CB2 receptor agonists, in particular, can modulate microglial activity, reducing the release of inflammatory cytokines and protecting neurons from inflammation-induced damage. nih.gov
Pain Management and Antinociception
The endocannabinoid system is a well-established modulator of pain. nih.gov Cannabinoid receptors are highly concentrated in areas of the brain and spinal cord involved in pain processing. nih.gov Activation of these receptors by endocannabinoids or synthetic agonists can produce antinociceptive (pain-relieving) effects. nih.govupf.edu
Several this compound derivatives have demonstrated analgesic properties. N-arachidonoyl-dopamine (NADA), an endocannabinoid, acts as an agonist of both the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel, both of which are involved in pain signaling. wikipedia.orgsigmaaldrich.com NADA has been shown to induce analgesia in animal models. sigmaaldrich.comlipidmaps.org Another derivative, N-arachidonoylglycine (NAGly), also exhibits analgesic activities, although its mechanism of action appears to be independent of CB1 receptor activation. lipidmaps.org
The analgesic effects of these compounds are often mediated through their interaction with the endocannabinoid and vanilloid systems. Preclinical research also suggests that combining endocannabinoids or synthetic cannabinoids with nonsteroidal anti-inflammatory drugs (NSAIDs) can result in synergistic antinociceptive effects, offering potential for new pain management strategies. mdpi.com
Alcohol Use Disorders and Addiction Research
The endocannabinoid system is increasingly recognized for its significant role in the neurobiology of alcohol use disorder (AUD). cij.gob.mxresearchgate.net Chronic alcohol exposure alters the levels of endocannabinoids and the function of cannabinoid receptors in the brain, contributing to the development of tolerance, dependence, and relapse. cij.gob.mxresearchgate.netoup.com
Endocannabinoid System Modulation in Alcohol Tolerance and Dependence
Chronic alcohol consumption has been shown to increase the brain levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). cij.gob.mxoup.comnih.gov This sustained elevation of endocannabinoids can lead to a downregulation and desensitization of CB1 receptors, a neuroadaptive change that is thought to contribute to the development of alcohol tolerance. researchgate.netoup.comwjgnet.com
The interaction between alcohol and the endocannabinoid system is complex. While chronic exposure leads to impairments in endocannabinoid signaling, acute alcohol administration can also modulate this system. cij.gob.mx The manipulation of the endocannabinoid system, either genetically or pharmacologically, has been shown to affect the development of tolerance to and dependence on alcohol, highlighting it as a potential therapeutic target. researchgate.net
Management of Alcohol Withdrawal Symptoms and Hyperalgesia
Alcohol withdrawal is associated with a range of debilitating symptoms, including hyperalgesia (increased sensitivity to pain). The endocannabinoid system is involved in modulating these withdrawal phenomena. For instance, drugs that block CB1 receptors have been shown to reduce voluntary alcohol intake in animal models. oup.com
Furthermore, there is evidence of an interplay between the endocannabinoid and opioid systems in pain modulation, which may be relevant to the hyperalgesia experienced during alcohol withdrawal. nih.gov The anticonvulsant properties of anandamide also suggest that targeting the endocannabinoid system could be beneficial in managing seizures associated with alcohol withdrawal. researchgate.net Research in this area is ongoing, with the aim of developing novel therapeutic strategies for the management of AUD and its associated symptoms.
Anti-neoplastic and Anti-tumorigenic Potential
Derivatives of this compound, particularly those belonging to the endocannabinoid family, have demonstrated significant potential as anti-neoplastic and anti-tumorigenic agents. Research in this area has uncovered multiple pathways through which these compounds can inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce tumor invasion and metastasis.
A central focus of this research has been on N-arachidonoylethanolamine (anandamide or AEA), an endogenous cannabinoid. Studies have shown that AEA and its synthetic derivatives can exert anti-proliferative effects across various cancer cell lines. For instance, arachidonoyl-2'-chloroethylamide (ACEA) has been found to inhibit the growth of colorectal carcinoma cells. wikipedia.org Similarly, other AEA derivatives like R(+)-methanandamide and 2-methyl-arachidonyl-2'-fluoro-ethylamide (Met-F-AEA) have been shown to induce apoptosis in cervical and lung cancer cells, as well as in glioma cells. wikipedia.orgwikipedia.org The mechanism for these effects can bypass traditional cannabinoid receptors, highlighting the complex pharmacology of these molecules. wikipedia.org
The efficacy of AEA is often limited by its degradation by the enzyme fatty acid amide hydrolase (FAAH). fishersci.com This has led to the development of AEA analogs designed to resist FAAH breakdown. fishersci.com Compounds such as Arvanil, N-arachidonoyl glycine (B1666218) (NAGly), and R(+)-methanandamide (m-AEA) have shown a significant reduction in the viability of tumorigenic keratinocytes. fishersci.com
Furthermore, metabolites of arachidonic acid, such as prostaglandins and leukotrienes, play a complex role in cancer development. unibe.ch Enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are often upregulated in various cancers, including pancreatic cancer, and their metabolites can contribute to cancer cell proliferation. unibe.ch Consequently, inhibiting these enzymes is a key strategy in cancer therapy. unibe.ch Conversely, other metabolites like Lipoxin A4 and the expression of the 15-lipoxygenase-1 (15-LOX-1) enzyme have been suggested to have anti-tumorigenic effects. unibe.ch
Synthetic ether phospholipids, which are structurally related to the endocannabinoid 2-arachidonyl glyceryl ether (noladin ether), have also been investigated for their antineoplastic activity in oncology. lipidmaps.org The endocannabinoid system, including cannabinoid receptors CB1 and CB2, is a significant target for cannabinoid-based anti-cancer strategies. nih.govguidetoimmunopharmacology.org For example, Δ9-tetrahydrocannabinol (THC) has been observed to reduce tumor growth and the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in tumor invasion. guidetoimmunopharmacology.org
Interactive Table: Research on Anti-neoplastic Potential of this compound Derivatives
| Compound/Derivative | Cancer Type Investigated | Key Findings | Reference |
| Arachidonoyl-2'-chloroethylamide (ACEA) | Colorectal Carcinoma | Exerted anti-proliferative effects. | wikipedia.org |
| R(+)-methanandamide | Cervical Cancer, Lung Cancer, Glioma | Induced apoptosis, bypassing cannabinoid and TRPV1 activation. | wikipedia.org |
| 2-methyl-arachidonyl-2'-fluoro-ethylamide (Met-F-AEA) | Melanoma | Exerted anti-proliferative effects through apoptosis and cell cycle arrest. | wikipedia.org |
| Arvanil, N-arachidonoyl glycine (NAGly), R(+)-methanandamide (m-AEA) | Tumorigenic Keratinocytes | Demonstrated significant reduction in cell viability. | fishersci.com |
| Lipoxin A4 | General Cancer | Reduces cell proliferation and inhibits cell invasion. | unibe.ch |
| 15-LOX-1 Enzyme | Pancreatic Cancer | Expression suggested to have anti-tumorigenic effects. | unibe.ch |
| Synthetic Ether Phospholipids | General Oncology | Investigated for antineoplastic activity. | lipidmaps.org |
| Δ9-tetrahydrocannabinol (THC) | Glioma | Reduced tumor growth and expression of MMP-2. | guidetoimmunopharmacology.org |
| Anandamide (AEA) | Breast Cancer | Inhibited human breast cancer cell proliferation. |
Other Emerging Therapeutic Avenues
Beyond cancer, this compound derivatives are being explored for a wide range of other therapeutic applications, leveraging their diverse biological activities.
Cardiometabolic Diseases: Emerging evidence has highlighted the role of arachidonic acid pathways in cardiometabolic diseases. wikipedia.org Derivatives of arachidonic acid are being investigated for their potential in managing conditions such as heart failure, hypertension, atherosclerosis, nonalcoholic fatty liver disease, obesity, and diabetes. wikipedia.org The complex interplay of these lipid mediators in metabolic and cardiovascular regulation presents new opportunities for therapeutic intervention.
Neurodegenerative and Neurological Disorders: The endocannabinoid system is a promising target for treating neurodegenerative diseases. uni.lu Derivatives are being studied for their potential in Alzheimer's disease, where they may offer neuroprotective effects. uni.lusigmaaldrich.com Additionally, their role in managing movement disorders, epilepsy, and providing neuroprotection is an active area of non-controlled clinical investigation. sigmaaldrich.com
Pain and Inflammation: this compound derivatives, particularly endocannabinoids, are well-known for their analgesic and anti-inflammatory properties. nih.govsigmaaldrich.com N-arachidonylglycine (NAGly), for example, has been identified as an endogenous lipid that suppresses tonic inflammatory pain. mdpi.com The discovery of N-arachidonyl amino acids, including N-arachidonylalanine and N-arachidonyl γ-aminobutyric acid (NAGABA), has opened new avenues for pain research, as these compounds also exhibit analgesic effects. mdpi.com
Modulation of the Gut Microbiome: Recent studies have indicated that endocannabinoids and their derivatives can influence the bacterial populations within the gut microbiome. nih.gov For instance, anandamide (AEA) and arachidonoyl serine have demonstrated anti-biofilm activity against pathogenic bacteria like Staphylococcus aureus. nih.gov This suggests a potential role for these compounds in managing bacterial infections and maintaining gut health.
Substance Dependence: There is emerging interest in the potential of cannabinoid derivatives to treat alcohol and opioid dependence, which is being assessed in non-controlled clinical trials. sigmaaldrich.com
Interactive Table: Emerging Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Specific Application/Condition | Key Findings/Potential | Reference |
| Cardiometabolic Disease | Heart failure, hypertension, atherosclerosis, obesity, diabetes | Arachidonic acid derivatives are intimately involved in the progression of these diseases, offering new therapeutic targets. | wikipedia.org |
| Neurodegeneration | Alzheimer's Disease | Activation of cannabinoid receptors shows potential favorable outcomes in experimental models. | uni.lusigmaaldrich.com |
| Pain Management | Inflammatory Pain | N-arachidonylglycine (NAGly) and N-arachidonyl GABA (NAGABA) suppress pain. | mdpi.com |
| Anti-inflammatory | General Inflammation | Cannabinoid receptor agonists exhibit anti-inflammatory effects. | nih.govsigmaaldrich.com |
| Gut Health | Bacterial Biofilms | Anandamide (AEA) and arachidonoyl serine show anti-biofilm effects against S. aureus. | nih.gov |
| Substance Dependence | Alcohol and Opioid Dependence | Potential therapeutic role is under investigation in non-controlled clinical trials. | sigmaaldrich.com |
Advanced Research Methodologies and Analytical Approaches
Organic Synthesis Techniques for Arachidonyl Alcohol and Derivatives
The synthesis of this compound and its analogues is fundamental to exploring their biological functions. This compound itself can be produced through the reduction of arachidonic acid. caymanchem.com Furthermore, microbial conversion processes have been identified, where certain strains of Acinetobacter species can effectively transform arachidonic acid into this compound. caymanchem.commedchemexpress.com Synthetic strategies are often aimed at creating derivatives that can help elucidate structure-activity relationships. researchgate.netresearchgate.net
To probe the structure-activity relationships (SAR) of this compound, various derivatives, including esters, carbonates, and carbamates, have been synthesized. researchgate.netnih.gov These modifications are intended to explore the structural necessities for interaction with biological targets, such as cannabinoid receptors, and to enhance metabolic stability. researchgate.netnih.govacs.org
For instance, arachidonyl ethers can be synthesized by coupling arachidonyl mesylate with an appropriate alcohol in the presence of potassium hydroxide. nih.gov Arachidonyl carbamates are produced through the reaction of this compound with suitable isocyanates. nih.gov The rationale behind creating these analogues is to substitute the easily hydrolyzed amide bond found in endocannabinoids like anandamide (B1667382) with more stable linkages. nih.gov
Studies on these derivatives have revealed important insights. For example, research on a series of ester, carbamate (B1207046), and carbonate derivatives of this compound indicated that these compounds are generally not potent ligands for the CB1 receptor. nih.govuef.fi Specifically, only the ester analogues demonstrated some activity at the CB1 receptor, though they were less potent and efficacious than anandamide. researchgate.netnih.gov In contrast, another study focusing on norarachidonyl urea (B33335) analogues, synthesized from arachidonic acid, showed good binding affinities to the CB1 receptor. nih.gov
These SAR studies are critical for identifying the key pharmacophoric features that govern receptor affinity and functional activity. acs.org
In Vitro and In Vivo Pharmacological Assays
A variety of pharmacological assays are employed to characterize the biological effects of this compound and its derivatives, ranging from receptor-level interactions to systemic effects in living organisms.
The [³⁵S]GTPγS binding assay is a widely used functional assay to determine the ability of a compound to activate G-protein coupled receptors (GPCRs), such as the cannabinoid receptors CB1 and CB2. researchgate.netresearchgate.netrevvity.com This assay measures the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. revvity.comumh.esbmj.com
The level of [³⁵S]GTPγS binding is indicative of the efficacy (Emax) and potency (EC50) of the compound as a receptor agonist. uef.fi Novel derivatives of this compound have been evaluated for their CB1 receptor activity using this assay with rat cerebellar membranes. researchgate.netresearchgate.net The assay is sensitive to the concentrations of GDP, [³⁵S]GTPγS, and Mg²⁺ in the buffer. revvity.com For example, to better distinguish the efficacy between different agonists, dose-response curves can be generated using increasing concentrations of GDP. researchgate.net
This method has been instrumental in characterizing the cannabimimetic agonist properties of potent analogues of arachidonyl-related compounds. acs.org
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures, including that of this compound. frontiersin.orgchemrxiv.org This non-destructive method provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. chemrxiv.org
For the structural elucidation of this compound ((5Z,8Z,11Z,14Z)-eicosatetraen-1-ol), NMR analysis provides definitive evidence for its key structural features. caymanchem.com
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays a series of characteristic signals. The protons on the carbon-carbon double bonds (olefinic protons) appear in a distinct downfield region, typically between 5.3 and 5.5 ppm. The signals for the methylene (B1212753) protons adjacent to the double bonds (bis-allylic and allylic protons) are also highly characteristic. Crucially, the methylene protons of the hydroxymethyl group (-CH₂OH) exhibit a unique chemical shift, often around 3.65 ppm, confirming the primary alcohol functionality. researchgate.net The terminal methyl group (CH₃) at the omega-end of the chain produces a signal in the upfield region of the spectrum.
¹³C NMR Spectroscopy : The carbon-13 spectrum complements the proton data, showing distinct signals for each of the 20 carbon atoms in their unique electronic environments. The four olefinic carbons are observed in the 120-135 ppm range, while the carbon of the hydroxymethyl group is typically found around 60-65 ppm.
Two-Dimensional (2D) NMR : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, allowing for the tracing of the entire carbon chain, while HSQC correlates each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.
High-field NMR analysis has been successfully used to identify lipid classes, including this compound, in complex biological mixtures, such as extracts from rodent fur, demonstrating its utility in identifying the compound even without prior isolation. researchgate.net The combination of these NMR methods provides an unequivocal confirmation of the molecular structure of this compound, from its long polyunsaturated carbon chain to the precise location of its alcohol functional group.
Multi-Omics Approaches in Systems Biology
To comprehend the biological significance of this compound, researchers are increasingly turning to multi-omics approaches. This strategy integrates data from different molecular levels—metabolites (metabolomics), lipids (lipidomics), and proteins (proteomics)—to construct a holistic view of the compound's interactions and functions within a biological system.
Metabolomics Profiling
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a functional readout of cellular status. frontiersin.org Untargeted metabolomics, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can identify and quantify hundreds to thousands of metabolites simultaneously. nih.gov
While studies focusing exclusively on this compound are specific, broader metabolomic investigations provide a framework for its analysis. For instance, metabolomic studies of alcohol consumption have identified significant alterations in numerous metabolic pathways, including fatty acid metabolism. nih.gov These studies reveal changes in a wide array of compounds, and such an untargeted approach is capable of detecting this compound and its related metabolites. By comparing the metabolomes of cells or organisms under different conditions (e.g., with and without external stimuli), researchers can infer the metabolic pathways influenced by or involving this compound.
Table 1: Representative Metabolite Classes Identified in Untargeted Metabolomics Studies This table illustrates the types of metabolite classes that are typically identified in broad metabolomic profiling, which could include this compound and its derivatives. Data is representative of findings from general metabolomics research. nih.govnih.gov
| Metabolite Super Pathway | Metabolite Sub Pathway | Representative Metabolites |
| Lipids | Fatty Acid Metabolism | Palmitate, Linoleate, Oleate |
| Endocannabinoids | Anandamide, 2-Arachidonoylglycerol (B1664049) | |
| Phospholipids | Lysophosphatidylcholines | |
| Amino Acids | Amino Acid Metabolism | Leucine, Valine, Phenylalanine |
| Carbohydrates | Glycolysis, Gluconeogenesis | Glucose, Pyruvate, Lactate |
| Nucleotides | Purine Metabolism | Inosine, Adenosine |
Lipidomics Investigations
Lipidomics is a specialized sub-discipline of metabolomics focused on the global study of lipids in biological systems. creative-proteomics.com Given that this compound is a fatty alcohol, lipidomics is a particularly powerful tool for investigating its metabolism and function. Using advanced analytical techniques like high-resolution LC-MS/MS, lipidomics can identify and quantify hundreds of distinct lipid species. ciazabezalkoholu.pl
Research in this area has shown that the arachidonyl moiety, derived from arachidonic acid (the parent acid of this compound), is incorporated into a diverse array of lipid classes. nih.gov Lipidomic analyses have successfully traced the metabolic fate of arachidonate (B1239269) into eicosanoids, diradylglycerols, fatty acid amides, and various glycerophospholipids. nih.gov
Studies on the effects of chronic alcohol consumption have utilized lipidomics to reveal significant changes in the lipid profiles of hepatic lipid droplets. nih.govresearchgate.net These investigations found altered levels of numerous lipid classes, including phosphatidylinositols (PI) containing arachidonic acid, highlighting the dynamic nature of lipid metabolism in response to physiological stressors. nih.gov Similarly, lipidomic profiling in the context of gestational alcohol exposure identified widespread dysregulation of lipids, with dozens of lipid subspecies being altered, demonstrating the profound impact on maternal lipid pathways. ciazabezalkoholu.pl Through these approaches, the incorporation of this compound into ether lipids or its role as a precursor for other signaling molecules can be meticulously mapped.
Table 2: Lipid Classes Identified as Metabolites of the Arachidonate Chain This table is based on findings from a lipidomic analysis of anandamide, which shares the arachidonate chain with this compound. nih.gov
| Lipid Class | Number of Species Detected | Example |
| Eicosanoids | 11 | Prostaglandin E2 |
| Diradylglycerols | 10 | Diacylglycerol (DAG) |
| Fatty Acid Amides | 3 | N-arachidonylethanolamide (Anandamide) |
| Sterols | 2 | Cholesterol Esters |
| Glycerophospholipids | 14 | 1-O-arachidonyl-sn-glycero-3-phosphocholine |
Proteomics Analysis
Proteomics focuses on the large-scale study of proteins, their expression levels, modifications, and interactions. Mass spectrometry-based proteomics is the leading technology for identifying and quantifying thousands of proteins from a single sample, offering deep insights into cellular function and regulatory networks. researchgate.net
Proteomics can elucidate the biological context of this compound by identifying proteins that are involved in its synthesis, degradation, or downstream signaling pathways. Since this compound is derived from arachidonic acid, proteomic studies related to arachidonic acid metabolism are highly relevant. For example, research on the effects of chronic alcohol exposure has used proteomics to identify changes in the expression of key enzymes within the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), which metabolizes arachidonic acid-derived endocannabinoids. mdpi.com
Furthermore, integrated analyses combining proteomics with transcriptomics have been used to identify protein biomarkers for conditions like alcohol-associated liver disease. plos.org Such studies can reveal entire networks of proteins that are dysregulated, providing clues about the pathways affected by lipid metabolism perturbations. By observing which enzymes, receptors, or signaling proteins change in abundance in response to varying levels of this compound or its precursors, researchers can build a comprehensive model of its biological role.
Q & A
Q. What are the established methods for synthesizing arachidonyl alcohol in laboratory settings?
this compound (C20H36O) is typically synthesized via esterification or reduction of arachidonic acid derivatives. A common approach involves catalytic hydrogenation of arachidonyl esters (e.g., methyl arachidonate) using palladium-based catalysts under controlled hydrogen pressure. Purity validation requires gas chromatography with flame ionization detection (GC-FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of unsaturated byproducts .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are critical for identifying functional groups and carbon-chain conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (284.5 g/mol) and fragmentation patterns.
- GC-FID : Quantifies purity and detects impurities in synthetic batches .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
Use dual analytical methods (e.g., GC-FID paired with enzymatic assays) to cross-validate results. Pre-analytical steps must include sample stabilization with antioxidants (e.g., BHT) to prevent oxidation and storage at -80°C to preserve integrity. Report results as the average of ≥2 replicates, rounded to two decimal places to minimize measurement bias .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity of this compound across studies?
Discrepancies may arise from differences in model systems (e.g., in vitro vs. in vivo) or lipid matrix interactions. To resolve this:
- Control for confounding factors : Standardize lipid extraction protocols (e.g., Folch method) and account for interspecies variations in lipid metabolism.
- Dose-response studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities in lipid bilayers .
Q. How does this compound modulate lipid signaling pathways, and what methodologies elucidate its mechanistic role?
this compound serves as a substrate for ether lipid biosynthesis, influencing prostaglandin and endocannabinoid pathways. Methodologies include:
Q. What are the challenges in isolating this compound from complex biological samples, and how can they be mitigated?
Challenges include low endogenous concentrations and co-elution with structurally similar lipids. Solutions involve:
- Solid-phase extraction (SPE) : Use C18 columns with methanol/chloroform gradients.
- Derivatization : Convert to pentafluorobenzoyl esters for enhanced GC-MS sensitivity .
Methodological Best Practices
Q. How should researchers design experiments to study the oxidation stability of this compound?
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in cell cultures?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) in software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals and validate assumptions via Kolmogorov-Smirnov normality tests .
Data Reporting and Validation
Q. How should conflicting data on this compound’s receptor interactions be resolved?
Q. What metadata are critical to include when publishing this compound research?
- Pre-analytical details : Sampling time, storage conditions, and anticoagulants used.
- Instrument parameters : GC oven temperature, MS ionization modes.
- Uncertainty estimates : Report ±SD or confidence intervals for quantitative assays .
Comparative Table: Analytical Methods for this compound
| Method | Sensitivity (LOD) | Key Application | Limitations |
|---|---|---|---|
| GC-FID | 0.1 µg/mL | Purity assessment | Limited structural detail |
| NMR | 1.0 µg/mL | Structural elucidation | High sample requirement |
| HRMS | 0.01 µg/mL | Molecular weight confirmation | Cost-intensive |
| LC-MS/MS | 0.05 µg/mL | Trace quantification in biomatrices | Matrix interference risks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
